molecular formula C14H12ClN3O B2720881 6-Chloro-N-[2-(furan-3-yl)ethyl]quinazolin-4-amine CAS No. 2380189-55-7

6-Chloro-N-[2-(furan-3-yl)ethyl]quinazolin-4-amine

Cat. No.: B2720881
CAS No.: 2380189-55-7
M. Wt: 273.72
InChI Key: BETOQDJAGNJFKF-UHFFFAOYSA-N
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Description

6-Chloro-N-[2-(furan-3-yl)ethyl]quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a furan ring and a chloro substituent in this compound adds to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-[2-(furan-3-yl)ethyl]quinazolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile and 3-furancarboxaldehyde.

    Formation of Quinazoline Core: The quinazoline core is formed through a cyclization reaction. This can be achieved by reacting 2-aminobenzonitrile with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of Chloro Group: The chloro group is introduced through a halogenation reaction. This can be done using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of Final Product: The final product, this compound, is obtained by reacting the intermediate with 3-furancarboxaldehyde under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-[2-(furan-3-yl)ethyl]quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles such as sodium azide, sodium thiolate, or alkoxides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Chloro-N-[2-(furan-3-yl)ethyl]quinazolin-4-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors and modulating their signaling pathways.

    DNA Intercalation: Intercalating into DNA and disrupting its function.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-N-[2-(furan-2-yl)ethyl]quinazolin-4-amine: Similar structure but with the furan ring at a different position.

    6-Bromo-N-[2-(furan-3-yl)ethyl]quinazolin-4-amine: Similar structure but with a bromo substituent instead of a chloro group.

    6-Chloro-N-[2-(thiophen-3-yl)ethyl]quinazolin-4-amine: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

6-Chloro-N-[2-(furan-3-yl)ethyl]quinazolin-4-amine is unique due to the specific combination of the chloro substituent and the furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-chloro-N-[2-(furan-3-yl)ethyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c15-11-1-2-13-12(7-11)14(18-9-17-13)16-5-3-10-4-6-19-8-10/h1-2,4,6-9H,3,5H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETOQDJAGNJFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC=N2)NCCC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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